

Zimeldine-d6 supplier and purchasing information

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Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B15616241

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Zimeldine-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Zimeldine-d6**, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Zimeldine. This document serves as a comprehensive resource for sourcing, purchasing, and utilizing **Zimeldine-d6** in a research context, with a focus on its application as an internal standard in quantitative analytical methods.

Supplier and Purchasing Information

Zimeldine-d6 is available from several specialized chemical suppliers. The following table summarizes key purchasing information from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Additional Information
Santa Cruz Biotechnology	sc-217889 (example)	1185239-75-1	$C_{16}H_{11}D_6BrN$ ₂	323.26	For Research Use Only.[1]
VIVAN Life Sciences	VLCS-01632	1185239-75-1	$C_{16}H_{11}D_6BrN$ ₂	323.26	Synonym: (Z)-3-(4-Bromophenyl)-(N,N-dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine.[2]
LGC Standards	TRC-Z435002-10MG	Not specified	Not specified	Not specified	Certified reference material.[3]

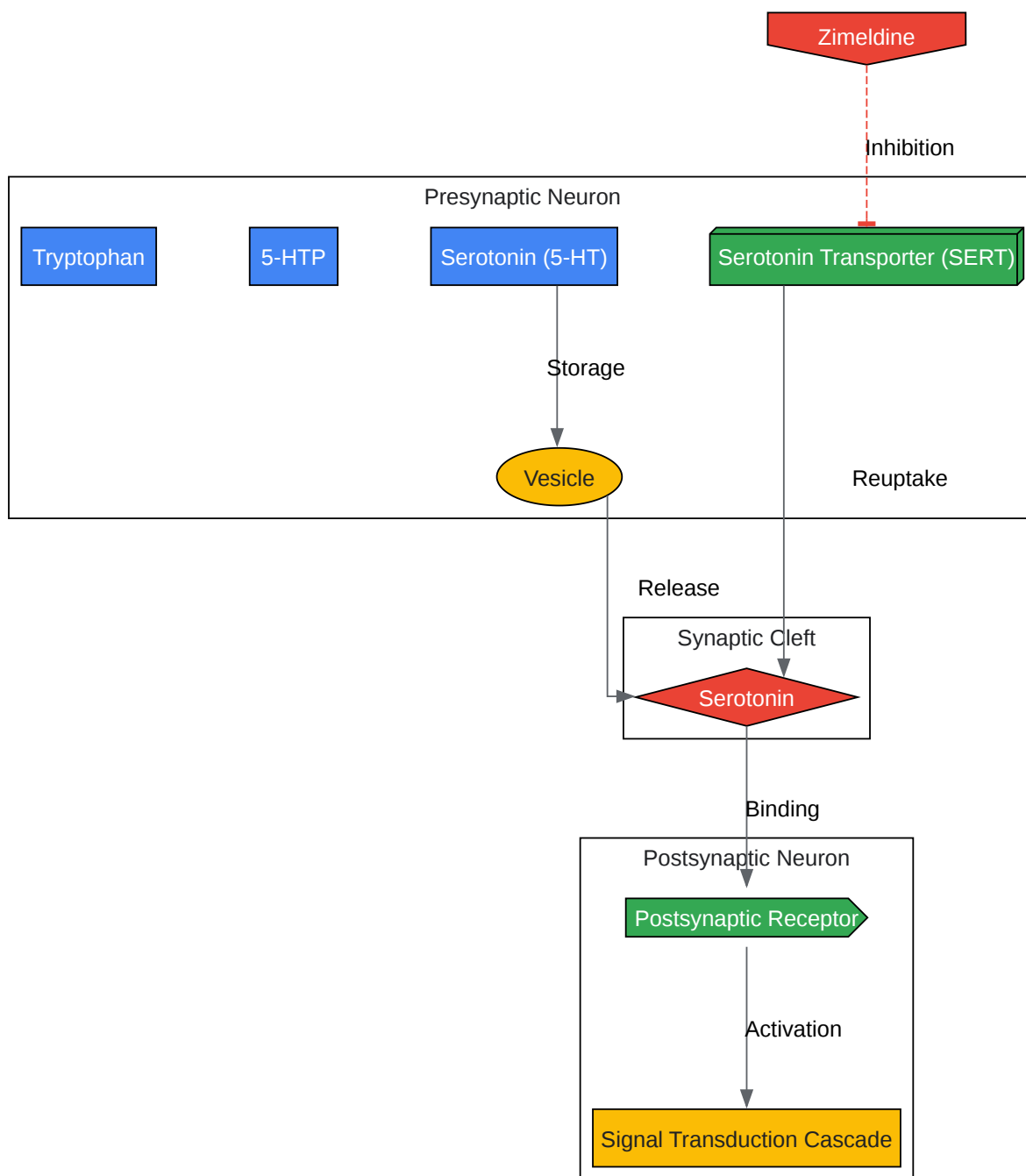
Technical and Quantitative Data

While a specific Certificate of Analysis for a current lot of **Zimeldine-d6** was not publicly available, the following table represents typical quantitative data based on example certificates for similar deuterated compounds from these suppliers. This data is crucial for accurate experimental design and data interpretation.

Parameter	Specification	Method
Chemical Purity	≥98%	HPLC
Isotopic Purity	≥98%	Mass Spectrometry
Deuterium Incorporation	≥99% atom % D	Mass Spectrometry / ¹ H-NMR
Appearance	White to Off-White Solid	Visual Inspection
Solubility	Soluble in Methanol, DMSO	Visual Inspection
Storage	-20°C, protect from light	Supplier Recommendation

Mechanism of Action: Serotonin Reuptake Inhibition

Zimeldine, the non-deuterated parent compound, functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) protein on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. The deuteration in **Zimeldine-d6** does not alter its fundamental pharmacological mechanism but provides a distinct mass for analytical detection.



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Caption: Mechanism of action of Zimeldine as an SSRI. (Within 100 characters)

Experimental Protocols

Zimeldine-d6 is primarily used as an internal standard (IS) for the quantification of Zimelidine in biological matrices (e.g., plasma, serum, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled IS co-elutes with the analyte but is differentiated by its higher mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.

Representative Protocol: Quantification of Zimelidine in Plasma

This protocol provides a general workflow. Specific parameters such as solvent volumes, concentrations, and instrument settings must be optimized for the particular application.

1. Preparation of Standards:

- Prepare a stock solution of Zimelidine (the analyte) in methanol at 1 mg/mL.
- Prepare a stock solution of **Zimeldine-d6** (the internal standard) in methanol at 1 mg/mL.
- Create a series of calibration standards by spiking blank plasma with known concentrations of Zimelidine.
- Prepare a working internal standard solution by diluting the **Zimeldine-d6** stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution.
- Vortex briefly to mix.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.

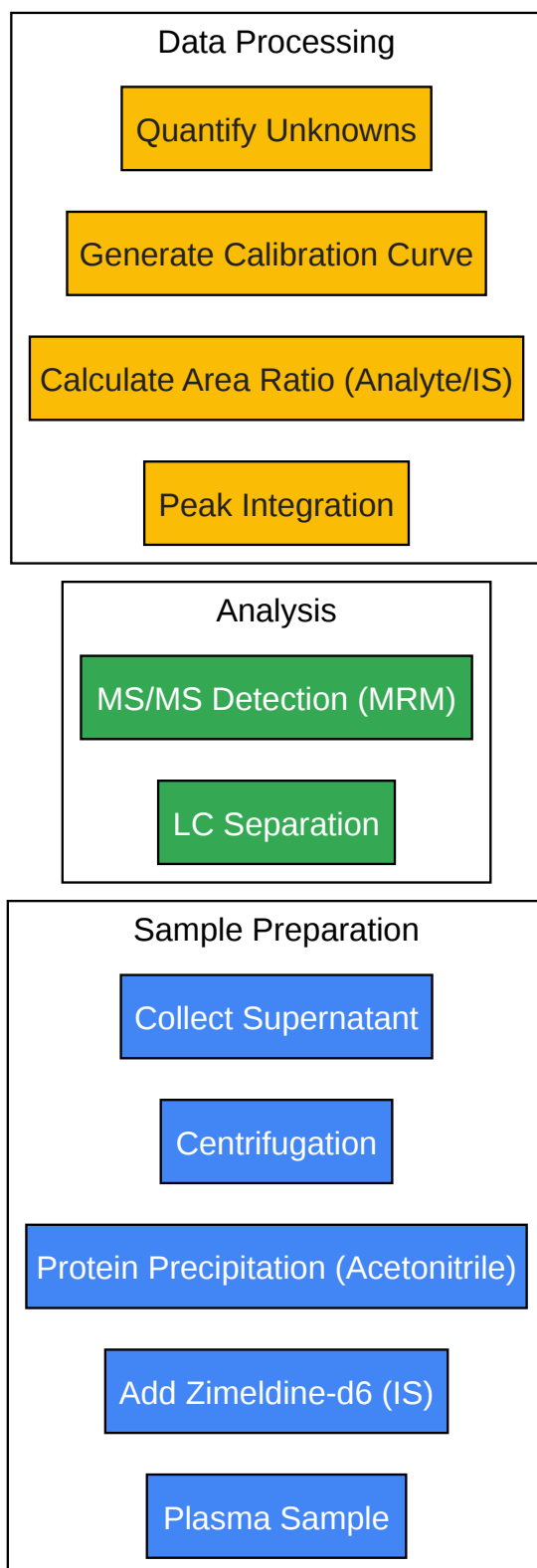
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to separate Zimelidine from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Zimelidine: Q1/Q3 transition (e.g., m/z 317.1 \rightarrow 107.1)
 - **Zimeldine-d6**: Q1/Q3 transition (e.g., m/z 323.2 \rightarrow 113.1)
 - Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

- Integrate the peak areas for both the analyte (Zimelidine) and the internal standard (**Zimeldine-d6**).
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of Zimelidine in unknown samples by interpolating their peak area ratios from the calibration curve.

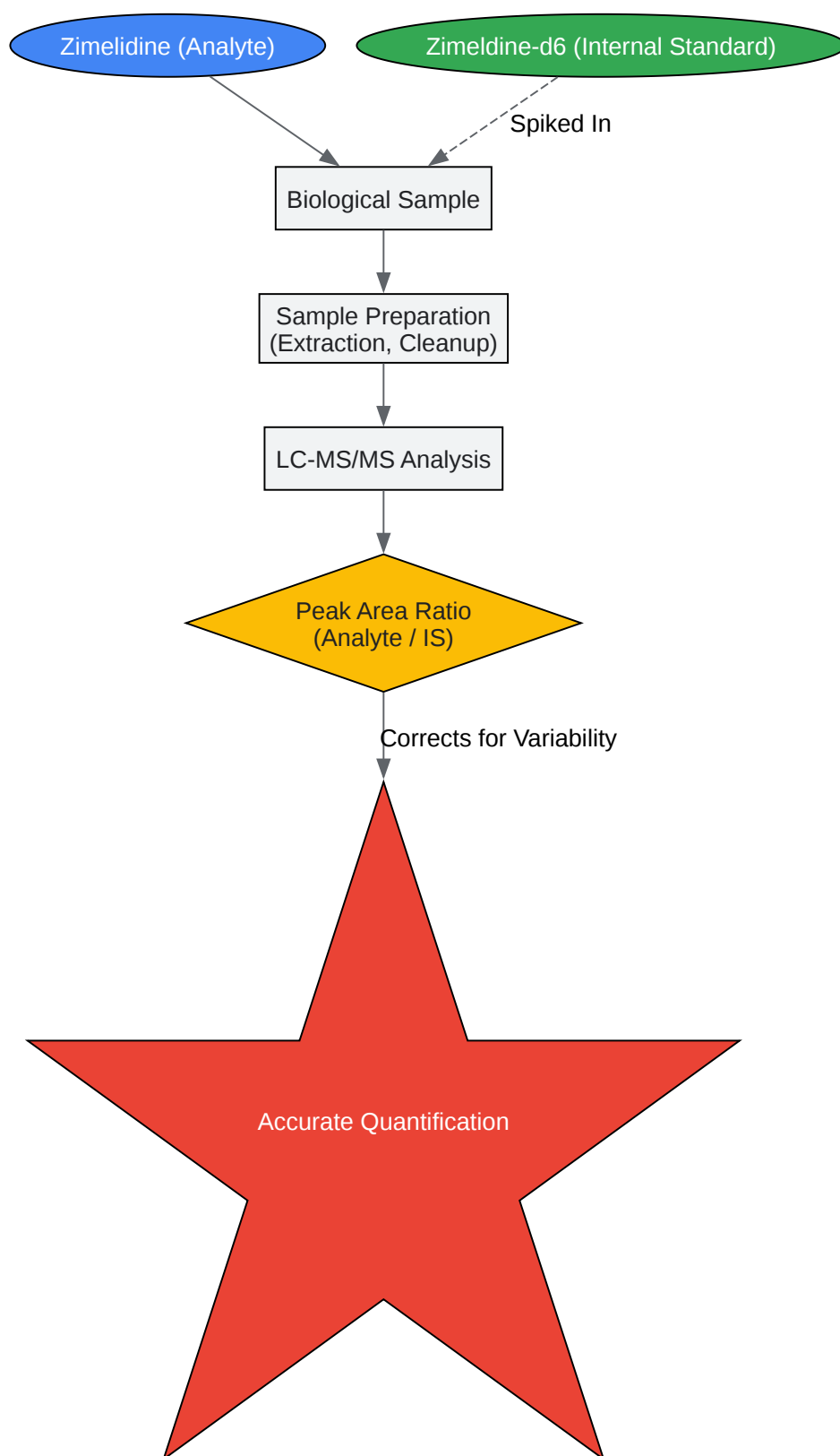


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Caption: Workflow for quantifying Zimeldine using **Zimeldine-d6**. (Within 100 characters)

Logical Relationship in Quantitative Analysis

The use of a stable isotope-labeled internal standard is foundational to robust quantitative mass spectrometry. The diagram below illustrates the logical relationship between the analyte and the internal standard in this process.



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Caption: Role of **Zimeldine-d6** as an internal standard. (Within 100 characters)

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